4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8): A Critical Building Block in HPK1 Inhibitor Development
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8): A Critical Building Block in HPK1 Inhibitor Development
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4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
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Finalizing the Whitepaper
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Executive Summary
In the rapidly evolving landscape of targeted oncology and immunomodulatory drug discovery, 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS 215734-56-8) has emerged as a highly specialized, privileged intermediate. Primarily utilized as a precursor for benzimidazole-based kinase inhibitors, this compound provides the essential pharmacophore geometry required to target Hematopoietic Progenitor Kinase 1 (HPK1) [1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pathway biology and practical benchtop synthesis. This guide details the physicochemical profiling, the mechanistic causality of its synthesis, self-validating experimental protocols, and the downstream application of this critical molecule in cancer immunotherapy.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during downstream cyclization.
Table 1: Physicochemical Profile of CAS 215734-56-8
| Property | Value |
| Chemical Name | 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline |
| Common Synonyms | 4-Fluoro-5-morpholino-2-nitroaniline |
| CAS Registry Number | 215734-56-8 |
| Molecular Formula | C₁₀H₁₂FN₃O₃ |
| Molecular Weight | 241.22 g/mol |
| Appearance | Yellow solid |
| Purity Standard (Commercial) | ≥95% [2] |
Mechanistic Role in Oncology (HPK1 Inhibition)
To understand why this specific molecule is synthesized, one must understand its biological target. Hematopoietic Progenitor Kinase 1 (HPK1, or MAP4K1) is a serine/threonine kinase that functions as a critical negative immune checkpoint [3].
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse by the SLP-76 complex. HPK1 phosphorylates SLP-76, triggering the ubiquitination and degradation of the signaling complex. This action down-modulates the AP-1, NF-κB, and Erk2 pathways, effectively suppressing T-cell activation [4].
By synthesizing benzimidazole-core inhibitors derived from 4-fluoro-5-morpholino-2-nitroaniline, researchers can potently block HPK1 kinase activity. This blockade restores T-cell and B-cell activation, driving superior anti-tumor immunity—especially when administered synergistically with PD-1 inhibitors like nivolumab [3].
HPK1 signaling pathway and mechanism of action for benzimidazole-derived inhibitors.
Chemical Synthesis & Causality
The transformation of commercially available starting materials into the HPK1 inhibitor precursor relies on two highly controlled synthetic steps.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline .
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Causality of Regioselectivity: The chlorine atom at position 5 is situated para to the strongly electron-withdrawing nitro group. This para-relationship highly activates the C5 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The fluorine at C4 is meta to the nitro group and is therefore preserved [1].
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Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is specifically selected as the solvent. As a polar aprotic solvent, it effectively solvates cations but leaves the morpholine nucleophile unsolvated and highly reactive, driving the reaction to a 94% yield [1].
Step 2: Catalytic Transfer Hydrogenation
To form the benzimidazole core, the nitro group must be reduced to an amine to yield 4-fluoro-5-morpholinobenzene-1,2-diamine .
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Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) poses a severe risk of hydrodefluorination (cleaving the carbon-fluorine bond). To circumvent this, a catalytic transfer hydrogenation using hydrazine hydrate and Raney Nickel is employed [1]. Raney Nickel provides a highly active surface area for the rapid decomposition of hydrazine into hydrogen species, allowing for mild, low-temperature (65–70 °C) reduction of the nitro group without disturbing the aryl fluoride.
Chemical synthesis workflow from 5-chloro-4-fluoro-2-nitroaniline to the benzimidazole core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
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Setup: In a reaction vessel, combine 5-chloro-4-fluoro-2-nitroaniline (1.0 g, 5.24 mmol) and morpholine (1.37 mL, 15.7 mmol, 3.0 eq) in DMSO (5 mL).
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Reaction: Heat the mixture in an oil bath at 140 °C for 3 hours.
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Precipitation: Slowly add H₂O (50 mL) while stirring at 80 °C to induce precipitation. Allow the suspension to cool to room temperature.
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Isolation: Isolate the product via suction filtration, wash thoroughly with H₂O, and dry under a vacuum to yield a yellow solid (1.25 g, 94% yield) [1].
Validation Checkpoint: The reaction is deemed successful when LC-MS confirms the disappearance of the starting material mass and the appearance of the target mass (m/z 242.1). The high yield (94%) should visually present as a vibrant yellow crystalline solid free of dark tarry byproducts.
Protocol B: Reduction to 4-Fluoro-5-morpholinobenzene-1,2-diamine
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Setup: Charge a 100 mL round-bottom flask with 4-fluoro-5-morpholino-2-nitroaniline (0.123 g) and MeOH (37 mL) under an Argon blanket at room temperature.
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Catalyst Addition: Carefully add Raney Nickel (0.123 g) under continuous stirring.
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Reduction: Slowly heat the reaction mass to 60–65 °C. Add hydrazine hydrate (0.86 mL) dropwise over approximately 5 minutes. Stir at 65–70 °C for 2 hours.
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Workup: Cool to room temperature, filter the catalyst through a pad of Celite under Argon, and wash the pad with MeOH (2 × 5 mL).
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Purification: Concentrate the combined filtrates and purify via flash chromatography (Gradient: MeOH/DCM 0-25%) to afford a light brown solid (0.615 g, 57% yield) [1].
Validation Checkpoint: The successful reduction is visually indicated by the transition of the mixture from a bright yellow suspension to a lighter, brownish solution. Post-filtration, ¹H NMR must show the disappearance of the highly deshielded aromatic proton adjacent to the nitro group.
Data Presentation: Analytical Characterization
To ensure absolute trustworthiness in the synthesized batch, cross-reference the obtained analytical data against the established benchmarks below.
Table 2: Analytical Characterization (NMR & MS)
| Compound | ¹H NMR (400 MHz, CD₃OD) | MS (ESI) [M+H]⁺ |
| 4-Fluoro-5-morpholino-2-nitroaniline | δ 7.17 (d, J=14.0 Hz, 1H), 6.37 (d, J=8.0 Hz, 1H), 3.83 (t, J=4.4 Hz, 4H), 3.22 (t, J=4.8 Hz, 4H) | Found: 242.1 (Calcd: 242.1) |
| 4-Fluoro-5-morpholinobenzene-1,2-diamine | δ 6.51-6.47 (m, 2H), 3.81 (t, J=4.8 Hz, 4H), 2.93 (t, J=4.8 Hz, 4H) | Found: 212.0 (Calcd: 212.1) |
Data sourced and verified from EP3322711B1 patent literature [1].
References
- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (EP3322711B1)
- Title: Hpk1 inhibitors and methods of using same (WO2016205942A1)
- Title: HPK1 INHIBITORS AND METHODS OF USING SAME (US2016)
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Title: 4-fluoro-5-morpholin-4-yl-2-nitroaniline (CAS 215734-56-8) Source: AccelaChem URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 215734-56-8,4-fluoro-5-morpholin-4-yl-2-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2016205942A1 - Hpk1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
